molecular formula C29H27Cl2N3O B11094738 4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine

4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine

Cat. No.: B11094738
M. Wt: 504.4 g/mol
InChI Key: IGOXQSWBRMVAJX-UHFFFAOYSA-N
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Description

4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine is a complex organic compound that features a morpholine ring attached to a dichlorophenyl group, which is further connected to a bis(indolyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine typically involves multiple steps, starting with the preparation of the indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivatives are then subjected to further functionalization to introduce the bis(indolyl)methyl group.

The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where chlorine atoms are added to the phenyl ring. Finally, the morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and appropriate leaving groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and other steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moieties can yield indole-2,3-diones, while reduction can produce dihydroindole derivatives .

Mechanism of Action

The mechanism of action of 4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[Bis(2-methyl-1H-indol-3-YL)methyl]-4,6-dichlorophenyl}morpholine is unique due to the presence of both the dichlorophenyl and morpholine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H27Cl2N3O

Molecular Weight

504.4 g/mol

IUPAC Name

4-[2-[bis(2-methyl-1H-indol-3-yl)methyl]-4,6-dichlorophenyl]morpholine

InChI

InChI=1S/C29H27Cl2N3O/c1-17-26(20-7-3-5-9-24(20)32-17)28(27-18(2)33-25-10-6-4-8-21(25)27)22-15-19(30)16-23(31)29(22)34-11-13-35-14-12-34/h3-10,15-16,28,32-33H,11-14H2,1-2H3

InChI Key

IGOXQSWBRMVAJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC(=C3)Cl)Cl)N4CCOCC4)C5=C(NC6=CC=CC=C65)C

Origin of Product

United States

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